Molecular Weight and Fractional Lipophilicity Shift Relative to Mono-Methyl and Des-Methyl 6-Methanol Analogs
The target compound (C₁₀H₁₂N₂O, MW 176.22) exhibits a +14.03 Da mass increment over the 2-methyl-1H-benzimidazole-6-methanol analog (CAS 106429-52-1, C₉H₁₀N₂O, MW 162.19) and a +28.06 Da increment over the fully des-methyl 2-(hydroxymethyl)benzimidazole (CAS 4856-97-7, C₈H₈N₂O, MW 148.16) . This mass gain corresponds to one and two additional methyl groups, respectively, which increases calculated lipophilicity (estimated ΔcLogP ≈ +0.5 per methyl) and alters passive membrane permeability predictions in lead optimization .
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) trend |
|---|---|
| Target Compound Data | MW 176.22 g/mol; 2 methyl substituents; estimated cLogP contribution from methyl groups ≈ +1.0 vs. des-methyl baseline |
| Comparator Or Baseline | 2-(Hydroxymethyl)benzimidazole (CAS 4856-97-7): MW 148.16, 0 extra methyls; 2-Methyl-1H-benzimidazole-6-methanol (CAS 106429-52-1): MW 162.19, 1 extra methyl |
| Quantified Difference | ΔMW = +14.03 and +28.06 Da; estimated ΔcLogP ≈ +0.5 and +1.0 respectively |
| Conditions | Calculated molecular weights and estimated cLogP contributions based on fragment-based lipophilicity increments (standard medicinal chemistry rule-of-thumb). |
Why This Matters
In multiparameter lead optimization, a +1.0 cLogP shift can substantially affect solubility, permeability, and off-target promiscuity; procurement of the correct dimethyl analog ensures physicochemical consistency across an SAR series.
